molecular formula C8H6F2N4 B6189137 1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine CAS No. 1866954-38-2

1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B6189137
CAS No.: 1866954-38-2
M. Wt: 196.2
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Description

1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluorophenyl group enhances the compound’s stability and reactivity, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,4-difluoroaniline with triazole derivatives under specific conditions. One common method includes the use of a solvent such as dichloromethane (CH₂Cl₂) and a catalyst like manganese dioxide (MnO₂) to facilitate the reaction . The reaction is carried out under controlled temperatures to ensure high yield and purity of the product.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher production rates.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloromethane, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it effective in modulating biological pathways .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1866954-38-2

Molecular Formula

C8H6F2N4

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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